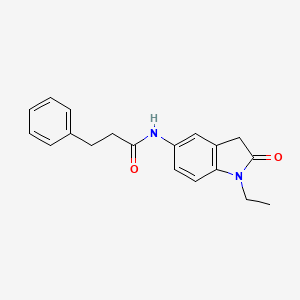

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide

Descripción

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an ethyl group at the nitrogen atom, a ketone at the 2-position, and a phenylpropanamide moiety at the 5-position.

Propiedades

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-21-17-10-9-16(12-15(17)13-19(21)23)20-18(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTRSIXYOFSEKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available indole derivatives.

Step 1 Alkylation: The nitrogen atom of the indole is alkylated using ethyl halides under basic conditions to introduce the ethyl group.

Step 2 Oxidation: The 2-position of the indole is oxidized to form the ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Step 3 Amide Formation: The 5-position of the indole is functionalized with a phenylpropanamide group through an amide coupling reaction. This can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base.

Industrial Production Methods

Industrial production of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

Catalyst Optimization: Using catalysts to improve reaction efficiency.

Process Scaling: Adapting the reaction conditions for large-scale production.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo further oxidation at the indole ring, potentially forming quinone derivatives.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenylpropanamide derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

Receptor Binding: Investigated for binding to various biological receptors.

Medicine

Drug Development: Explored as a lead compound for developing new pharmaceuticals.

Anticancer Activity: Potential anticancer properties due to its ability to interfere with cell proliferation.

Industry

Material Science: Used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The phenylpropanamide moiety can enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide

- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide

Uniqueness

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is unique due to its specific substitution pattern on the indole ring and the presence of the phenylpropanamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is a synthetic compound characterized by its unique indole structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, including empirical data, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is C₁₈H₁₉N₃O₂. Its structure includes an indole moiety fused with a phenyl group and an amide functional group, contributing to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 305.36 g/mol |

| LogP | 3.2292 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 38.859 Ų |

Anticancer Potential

Indole derivatives are known for their significant anticancer activities. Studies have indicated that compounds with similar structural features to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain indole derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Effects

Research has shown that indole compounds can modulate inflammatory pathways. N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating NF-kB signaling pathways. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can provide therapeutic benefits .

Neuroprotective Properties

Emerging evidence suggests that indole derivatives can offer neuroprotective effects. Compounds similar to N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of antioxidant defenses and anti-apoptotic pathways .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide was included in the screening process:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 18.0 |

The results indicated that this compound exhibits significant cytotoxicity against MCF7 cells, suggesting its potential as a lead compound for further development in anticancer therapies .

Neuroprotective Mechanism Exploration

In another investigation focusing on neuroprotective mechanisms, researchers administered N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenypropanamide to a model of oxidative stress in neuronal cells. The findings revealed that treatment led to:

- Increased expression of Bcl-xL (anti-apoptotic protein)

- Decreased levels of reactive oxygen species (ROS)

- Enhanced cell viability compared to untreated controls

These results support the hypothesis that this compound may protect against neurodegeneration by modulating apoptotic pathways and reducing oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.